molecular formula C9H18 B8635998 Ethene propene 1-butene CAS No. 25895-47-0

Ethene propene 1-butene

Cat. No. B8635998
M. Wt: 126.24 g/mol
InChI Key: IYYGCUZHHGZXGJ-UHFFFAOYSA-N
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Patent
US07879960B2

Procedure details

To a 2000 ml polymerization apparatus dried under reduced pressure and thoroughly purged with nitrogen, 817 ml of dry hexane, 50 g of 1-butene and triisobutylaluminum (1.0 mmol) were charged at normal temperature, then the temperature inside the polymerization apparatus was elevated to 55° C., and the polymerization apparatus was pressurized with propylene to 0.70 MPa and subsequently pressurized with ethylene to 0.75 MPa. Thereafter, a toluene solution in which 0.001 mmol of di(m-trifluoromethylphenyl)methylene(3-tert-butyl-5-methylcyclopentadienyl)(2,7-ditert-butyl-fluorenyl)zirconium dichloride synthesized by Synthesis Method 7 and methylaluminoxane (manufactured by Tosoh Finechem Corp.) in terms of 0.3 mmol of aluminum were contacted, was added to the polymerization vessel, and polymerization was conducted for 25 minutes while maintaining the internal temperature at 55° C. and the total pressure at 0.75 MPa by continuously supplying ethylene. The polymerization was stopped by adding 20 ml of methanol. After depressurizing, a polymer was precipitated out of the polymerization solution in 2 L of methanol, and was dried in a vacuum at 130° C. for 12 hours. The obtained polymer was 63.1 g and the polymerization activity was 151.4 kg/mmol-cat·hr. The polymer had a composition of 69.5 mol % of propylene content, 21.5 mol % of ethylene content and 9.0 mol % of 1-butene content, and had an intrinsic viscosity [η] of 2.42 dl/g.
[Compound]
Name
methylaluminoxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Name
di(m-trifluoromethylphenyl)methylene(3-tert-butyl-5-methylcyclopentadienyl)(2,7-ditert-butyl-fluorenyl)zirconium dichloride
Quantity
0.001 mmol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
1 mmol
Type
reactant
Reaction Step Two
Quantity
817 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH3:4].[CH2:5]([Al](CC(C)C)CC(C)C)[CH:6](C)C.C=CC.C=C.[Al]>[Cl-].[Cl-].FC(F)(F)C1C=C([Zr](C2C=CC=C(C(F)(F)F)C=2)(=C)(C2C(C)=CC(C(C)(C)C)=C2)C2C3CC4C(=CC=C(C(C)(C)C)C=4)C=3C=CC=2C(C)(C)C)C=CC=1.CO.C1(C)C=CC=CC=1.CCCCCC>[CH2:1]=[CH:2][CH3:3].[CH2:5]=[CH2:6].[CH2:1]=[CH:2][CH2:3][CH3:4] |f:5.6.7,11.12.13|

Inputs

Step One
Name
methylaluminoxane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.3 mmol
Type
reactant
Smiles
[Al]
Name
di(m-trifluoromethylphenyl)methylene(3-tert-butyl-5-methylcyclopentadienyl)(2,7-ditert-butyl-fluorenyl)zirconium dichloride
Quantity
0.001 mmol
Type
catalyst
Smiles
[Cl-].[Cl-].FC(C=1C=C(C=CC1)[Zr](C1=C(C=CC=2C3=CC=C(C=C3CC12)C(C)(C)C)C(C)(C)C)(C1C=C(C=C1C)C(C)(C)C)(=C)C1=CC(=CC=C1)C(F)(F)F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C=CCC
Name
Quantity
1 mmol
Type
reactant
Smiles
C(C(C)C)[Al](CC(C)C)CC(C)C
Name
Quantity
817 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 2000 ml polymerization apparatus
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
ADDITION
Type
ADDITION
Details
were charged at normal temperature
CUSTOM
Type
CUSTOM
Details
was elevated to 55° C.
ADDITION
Type
ADDITION
Details
was added to the polymerization vessel, and polymerization
CUSTOM
Type
CUSTOM
Details
a polymer was precipitated out of the polymerization solution in 2 L of methanol
CUSTOM
Type
CUSTOM
Details
was dried in a vacuum at 130° C. for 12 hours
Duration
12 h

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
Smiles
C=CC.C=C.C=CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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